molecular formula C20H25ClN2O4 B13756351 4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride CAS No. 24109-52-2

4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride

Cat. No.: B13756351
CAS No.: 24109-52-2
M. Wt: 392.9 g/mol
InChI Key: VAZXBKPDIMKJGV-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both dimethylamino and ethoxy groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of thymol with a salt of 1-halo-dimethylaminoethane to obtain ethylamine-N,N-dimethyl-2-(thymyloxy). This intermediate is then reacted with an acylating agent according to the Friedel-Crafts reaction to obtain 4-[2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-1-acyl-benzene. Finally, oxidation of this intermediate yields the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance solubility and facilitate membrane penetration. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

24109-52-2

Molecular Formula

C20H25ClN2O4

Molecular Weight

392.9 g/mol

IUPAC Name

2-[2-methoxycarbonyl-4-[(2-methylphenyl)carbamoyl]phenoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H24N2O4.ClH/c1-14-7-5-6-8-17(14)21-19(23)15-9-10-18(26-12-11-22(2)3)16(13-15)20(24)25-4;/h5-10,13H,11-12H2,1-4H3,(H,21,23);1H

InChI Key

VAZXBKPDIMKJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC[NH+](C)C)C(=O)OC.[Cl-]

Origin of Product

United States

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